3-amino-4-methoxybenzohydrazide
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Overview
Description
3-Amino-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of benzohydrazide, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxybenzohydrazide typically involves the reaction of methyl 4-amino-2-methoxybenzoate with hydrazine hydrate. The process is carried out in ethanol under reflux conditions for approximately 48 hours . The reaction can be represented as follows:
Methyl 4-amino-2-methoxybenzoate+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves the reduction of 3-nitro-4-methoxybenzaniline using hydrazine hydrate in the presence of a suitable catalyst . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides and their derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Amino-4-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to their active sites and preventing substrate conversion . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
4-Methoxybenzhydrazide: Similar in structure but lacks the amino group at the third position.
2-Hydroxy-4-methoxybenzohydrazide: Contains a hydroxyl group instead of an amino group.
N’-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide: A derivative with additional substituents on the benzene ring.
Uniqueness: 3-Amino-4-methoxybenzohydrazide is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXRFDIXMUZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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